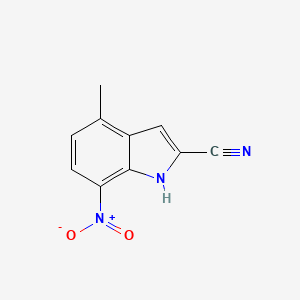

4-Methyl-7-nitro-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O2 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

4-methyl-7-nitro-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C10H7N3O2/c1-6-2-3-9(13(14)15)10-8(6)4-7(5-11)12-10/h2-4,12H,1H3 |

InChI Key |

GRYUGRVEFCAUHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 7 Nitro 1h Indole 2 Carbonitrile and Congeners

Strategic Approaches to Indole-2-carbonitrile Synthesis

The construction of indole-2-carbonitriles can be broadly categorized into two primary strategies: the direct cyanation of a pre-formed indole (B1671886) nucleus and the cyclization of acyclic precursors in a manner that forms the indole ring with the nitrile group already incorporated at the C2 position.

Establishment of the 2-Carbonitrile Moiety

Introducing a cyano group directly onto an existing indole ring is a straightforward approach, though achieving regioselectivity at the C2 position can be challenging.

Directed C-H Cyanation: Transition-metal-catalyzed C-H activation offers a powerful method for direct functionalization. Rhodium(III)-catalyzed C2-selective cyanation has been developed using a directing group strategy. acs.orgacs.org In this approach, a chelating group, such as a pyridine (B92270) or pyrimidine, is installed on the indole nitrogen. This group directs the rhodium catalyst to the C2 position, enabling a selective reaction with a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgacs.org This method is effective for a variety of substituted indoles and utilizes a readily removable directing group. acs.org

Electrochemical Cyanation: An alternative, metal-free approach involves electrochemical C-H cyanation. organic-chemistry.org This method can achieve site-selectivity for either C2 or C3 cyanation by using tris(4-bromophenyl)amine (B153671) as a redox catalyst and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. The reaction is conducted in a simple undivided electrochemical cell at room temperature, representing a more sustainable option compared to transition-metal-based methods. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a radical pathway initiated by the anodic oxidation of the indole. organic-chemistry.org

| Method | Catalyst / Reagent | Cyano Source | Key Features | Ref |

| Directed C-H Cyanation | [Cp*RhCl2]2 / AgSbF6 | NCTS | High C2-selectivity; Requires N-directing group. | acs.org |

| Electrochemical C-H Cyanation | tris(4-bromophenyl)amine | TMSCN | Metal-free; Site-selective (C2 or C3); Room temperature. | organic-chemistry.org |

Constructing the indole ring from acyclic precursors is a highly versatile strategy that allows for the synthesis of complex substitution patterns, including that of 4-methyl-7-nitro-1H-indole-2-carbonitrile.

The Reissert indole synthesis is a classic and powerful method for preparing indoles, particularly those bearing nitro groups. wikipedia.orgresearchgate.netresearchgate.net The traditional reaction involves the base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting o-nitrophenylpyruvate intermediate to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net

For the synthesis of a 2-carbonitrile derivative, the resulting indole-2-carboxylic acid can be converted to the corresponding nitrile through standard functional group transformations (e.g., conversion to the primary amide followed by dehydration). The Reissert synthesis is particularly well-suited for preparing the 4-methyl-7-nitro-indole core, as it starts from a substituted o-nitrotoluene. For the target molecule, a plausible starting material would be 2,4-dimethyl-1,3-dinitrobenzene or a related derivative that can be elaborated into the required o-nitrotoluene precursor. The mechanism of 4-nitroindole (B16737) formation has been shown to parallel the Reissert synthesis. orgsyn.org

Key steps of the Reissert Synthesis:

Condensation: An o-nitrotoluene reacts with diethyl oxalate in the presence of a strong base like potassium ethoxide. wikipedia.org

Reductive Cyclization: The intermediate ethyl o-nitrophenylpyruvate is reduced (e.g., with zinc in acetic acid) and cyclizes to form the indole-2-carboxylic acid. wikipedia.org

Conversion to Nitrile: The carboxylic acid is converted to the 2-carbonitrile moiety.

The Madelung synthesis involves the high-temperature, base-induced intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org While the classical conditions are harsh, modern modifications have expanded its scope. researchgate.net Introducing electron-withdrawing groups on the aromatic ring can facilitate the initial deprotonation step. researchgate.net

To apply this method for 2-cyanoindole synthesis, one could envision a modified approach starting from an N-(2-methyl-3-nitrophenyl)amide derivative. A one-pot, two-step procedure has been reported for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides, which could potentially be adapted. nih.gov An efficient synthesis of 2,5-disubstituted 3-cyanoindoles has also been described based on a modified Madelung protocol using o-aminobenzyl cyanides. researchgate.net

Modern organic synthesis has produced several innovative cyclization strategies for constructing the 2-cyanoindole framework.

Palladium-Catalyzed Cyclization of 2-gem-Dihalovinylanilines: An efficient palladium(0)-catalyzed method has been developed to synthesize 2-cyanoindoles from readily accessible 2-gem-dihalovinylanilines. organic-chemistry.orgnih.govacs.orgfigshare.comacs.org This protocol involves an intramolecular C-N coupling followed by cyanation. A key challenge in such reactions is catalyst poisoning by the cyanide source. organic-chemistry.org This issue was overcome by using a two-solvent mixture (PhMe-DMA) to control the concentration of the cyanide reagent, Zn(CN)₂, and by adding Zn(TFA)₂ as an additive to prolong catalyst activity. organic-chemistry.orgacs.org The reaction demonstrates broad functional group tolerance. organic-chemistry.org

| Precursor | Catalyst System | Conditions | Key Features | Ref |

| 2-gem-Dihalovinylaniline | Pd(tBu3P)2 (5 mol%), Zn(TFA)2 (10 mol%) | Zn(CN)2 (0.55 equiv), K3PO4, PhMe-DMA, 110°C | Robust catalyst system; Tolerates various functional groups. | organic-chemistry.org |

Cyclization of 2-Alkynylanilines: The cyclization of 2-alkynylaniline derivatives is a significant and versatile approach for synthesizing 2-substituted indoles. researchgate.netmdpi.com These precursors are typically prepared via Sonogashira coupling of ortho-haloanilines and terminal alkynes. mdpi.com The subsequent cyclization can be induced by strong bases or, more commonly, by transition metal catalysts. researchgate.net Palladium-catalyzed cyclization of unprotected 2-alkynylanilines has been successfully performed in aqueous micellar media, highlighting a move towards more sustainable synthetic methods. mdpi.comsemanticscholar.org

Ring-Closure Reactions Leading to 2-Cyanoindoles

Introduction and Manipulation of Nitrogen-Containing Substituents

The incorporation of a nitro group onto the indole ring is a critical step in the synthesis of this compound. The regioselectivity of this transformation is of paramount importance and is heavily influenced by the chosen synthetic strategy.

Regioselective Nitration of Indole Systems

The direct nitration of the indole nucleus is often complicated by the electron-rich nature of the pyrrole (B145914) ring, which typically leads to substitution at the C3 position. youtube.com To achieve nitration on the benzene (B151609) portion of the indole, particularly at the C7 position, more nuanced strategies are required.

Direct nitration of an unsubstituted or alkyl-substituted indole with standard nitrating agents like nitric acid in sulfuric acid is generally not a viable method for obtaining a 7-nitroindole (B1294693) derivative selectively. Such conditions often result in a mixture of products, with a significant portion being the 3-nitroindole, or lead to degradation of the indole ring. prepchem.comdiscoveryjournals.orgrsc.org

A more controlled approach involves the use of milder nitrating agents or the introduction of protecting or directing groups to modulate the reactivity of the indole ring. For instance, nitration can be achieved under non-acidic conditions to avoid polymerization and unwanted side reactions.

| Reagent/Condition | Outcome | Reference |

| HNO₃/H₂SO₄ | Predominantly C3 nitration, potential for degradation | discoveryjournals.org |

| Milder nitrating agents | Improved control, but regioselectivity can still be an issue | prepchem.com |

Given the challenges of direct nitration, the synthesis of specific nitroindole isomers often relies on building the indole ring from appropriately substituted precursors. Two classical and powerful methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

The Fischer indole synthesis offers a versatile route to indoles through the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com To synthesize a 4-methyl-7-nitroindole, one would require the corresponding 2-methyl-5-nitrophenylhydrazine as a starting material. The synthesis of this hydrazine (B178648) can be accomplished from 2-methyl-5-nitroaniline (B49896) via diazotization followed by reduction. The subsequent reaction of this hydrazine with a suitable carbonyl compound, such as pyruvic acid or a pyruvate (B1213749) derivative, would lead to the formation of the desired indole core with the nitro and methyl groups in the correct positions. nih.gov

The Leimgruber-Batcho indole synthesis provides another efficient pathway, starting from an o-nitrotoluene derivative. wikipedia.org For the synthesis of 4-methyl-7-nitro-1H-indole, the starting material would be 2,5-dinitrotoluene. This is first condensed with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the indole. This method is particularly advantageous due to the commercial availability of many substituted nitrotoluenes.

| Indole Synthesis Method | Starting Materials for 4-Methyl-7-nitro-1H-indole | Key Steps |

| Fischer Indole Synthesis | 2-Methyl-5-nitrophenylhydrazine and a pyruvate derivative | Formation of phenylhydrazone, wikipedia.orgwikipedia.org-sigmatropic rearrangement, cyclization |

| Leimgruber-Batcho Indole Synthesis | 2,5-Dinitrotoluene | Formation of an enamine, reductive cyclization |

Nucleophilic and Electrophilic Reactivity of Nitroindoles

The presence of a nitro group significantly influences the reactivity of the indole ring. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, making further reactions on this part of the molecule challenging. mdpi.com

Conversely, the nitro group can activate the indole ring for nucleophilic aromatic substitution (SNAr) . While the indole ring itself is generally electron-rich, the presence of a nitro group, particularly at positions that can stabilize a negative charge through resonance (such as the 7-position), can facilitate the displacement of a leaving group by a nucleophile. However, nucleophilic attack on the indole ring is not as common as electrophilic substitution. In some cases, with appropriate activation, a nucleophile can attack the C2 position. nih.govmdpi.com

Installation and Modification of Alkyl Substituents at Specific Indole Positions (e.g., 4-Methyl)

As highlighted in the discussion of the Fischer and Leimgruber-Batcho syntheses, the most effective strategy for introducing the 4-methyl substituent is to incorporate it into the starting materials. For the Fischer indole synthesis, this would be in the form of a substituted phenylhydrazine (2-methyl-5-nitrophenylhydrazine). For the Leimgruber-Batcho synthesis, the starting material would be a substituted nitrotoluene (2,5-dinitrotoluene, which upon reaction would lead to a 7-nitroindole, requiring a subsequent methylation step at the 4-position, or a pre-functionalized toluene).

Metal-Catalyzed Coupling Reactions in Indole-2-carbonitrile Synthesis

The introduction of a carbonitrile group at the C2 position of the indole ring is a key transformation in the synthesis of the target molecule. While direct cyanation of an unsubstituted indole at C2 is challenging, several methods can be envisioned for a pre-functionalized indole.

One plausible route involves the conversion of a 2-amino group to a nitrile via the Sandmeyer reaction . wikipedia.orgnih.gov This would necessitate the synthesis of 2-amino-4-methyl-7-nitro-1H-indole. This intermediate could potentially be prepared through a multi-step sequence starting from the 4-methyl-7-nitro-1H-indole core. The 2-aminoindole would then be diazotized with nitrous acid, and the resulting diazonium salt treated with a copper(I) cyanide solution to yield the desired 2-carbonitrile. nih.gov

Palladium-catalyzed cyanation reactions have also emerged as powerful tools for the synthesis of aryl nitriles. mdpi.comorganic-chemistry.org These methods typically involve the cross-coupling of an aryl halide or triflate with a cyanide source. To apply this to the synthesis of this compound, a 2-halo-4-methyl-7-nitro-1H-indole would be required as a precursor. The halogen at the C2 position could then be displaced by a cyanide group using a palladium catalyst and a suitable cyanide source, such as zinc cyanide or potassium ferrocyanide.

| Cyanation Method | Precursor | Reagents |

| Sandmeyer Reaction | 2-Amino-4-methyl-7-nitro-1H-indole | 1. NaNO₂, HCl2. CuCN |

| Palladium-Catalyzed Cyanation | 2-Halo-4-methyl-7-nitro-1H-indole | Pd catalyst, cyanide source (e.g., Zn(CN)₂) |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful and versatile strategies for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly well-suited for the construction of complex heterocyclic systems like substituted indoles. The synthesis of this compound can be envisioned through various cross-coupling strategies, typically starting from a suitably substituted aniline (B41778) or a pre-formed indole core.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation and a key strategy in indole synthesis. orgsyn.orgwikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible approach involves the coupling of a protected 2-halo-3-methyl-6-nitroaniline with a suitable terminal alkyne, followed by an intramolecular cyclization to form the indole ring.

A hypothetical reaction scheme could involve the Sonogashira coupling of 2-bromo-3-methyl-6-nitroaniline (B15382059) with trimethylsilylacetylene, catalyzed by a palladium complex such as Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. The subsequent deprotection of the silyl (B83357) group and an intramolecular cyclization, often promoted by a base or a transition metal catalyst, would yield the 7-nitro-4-methylindole core. The final introduction of the 2-carbonitrile group could be achieved through various methods, including Sandmeyer reaction of a 2-aminoindole precursor or direct cyanation of the indole ring at the C2 position. rsc.org

| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

| 1 | 2-Bromo-3-methyl-6-nitroaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 2-(Trimethylsilylethynyl)-3-methyl-6-nitroaniline | Not Reported | orgsyn.orgwikipedia.org |

| 2 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 2-(Phenylethynyl)aniline | 85-95 | nih.gov |

| 3 | Aryl Bromide | Terminal Alkyne | Pd(acac)₂ / Hydrazone Ligand / CuI | K₃PO₄ / DMSO | Internal Alkyne | Good | organic-chemistry.org |

This table presents representative examples of Sonogashira coupling reactions relevant to the synthesis of precursors for substituted indoles. Specific yields for the synthesis of the direct precursor to this compound are not available in the cited literature and are thus noted as "Not Reported".

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. nih.gov This reaction can be applied to the synthesis of indole derivatives through several strategies, including the Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne, mediated by a palladium catalyst. A variation of this could utilize a vinylboronic ester.

For the synthesis of the target molecule, one could envision a Suzuki-Miyaura coupling between a 2-halo-3-methyl-6-nitroaniline and a suitable vinylboronic acid or ester. The resulting styrenic intermediate could then undergo a palladium-catalyzed intramolecular cyclization (a form of the Heck reaction) to construct the indole ring. Alternatively, a pre-formed 2-halo-4-methyl-7-nitroindole could be coupled with a cyanide source, although palladium-catalyzed cyanation reactions are more common. mit.edu Recent advancements have demonstrated the feasibility of Suzuki-Miyaura couplings on unprotected ortho-bromoanilines, which could simplify the synthetic sequence by avoiding protection and deprotection steps. nih.gov

| Entry | Organohalide | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane-H₂O | 3-(5-Indolyl)indazole | 85-95 | nih.gov |

| 2 | o-Bromoaniline | Various Boronic Esters | CataCXium A palladacycle | K₃PO₄ / 2-MeTHF | Coupled anilines | Good to Excellent | nih.gov |

| 3 | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | 80 | achemblock.com |

This table showcases examples of Suzuki-Miyaura couplings on substrates with functionalities relevant to the synthesis of the target indole. Direct application to the synthesis of this compound precursors has not been explicitly reported.

The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organic halide or triflate. wikipedia.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. A potential route to this compound using a Stille coupling could involve the reaction of a 2-halo-3-methyl-6-nitroaniline with an alkynylstannane, followed by cyclization.

For instance, 2-bromo-3-methyl-6-nitroaniline could be coupled with tributyl(ethynyl)stannane in the presence of a palladium catalyst like Pd(PPh₃)₄. The resulting 2-ethynyl-3-methyl-6-nitroaniline could then be cyclized to form the 4-methyl-7-nitroindole core. Subsequent introduction of the nitrile group at the C2 position would complete the synthesis.

| Entry | Organohalide | Organostannane | Catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | Aryl Halide | Organostannane | Pd(OAc)₂ / Dabco | DMF | Coupled Product | Good | wikipedia.org |

| 2 | Aryl Bromide | Organotin | Pd(PPh₃)₄-PEG 400 | PEG 400 | Coupled Product | Good | wikipedia.org |

| 3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organotin | PdCl₂(MeCN)₂ | DMF | 3-Substituted Indole | 35-40 | nih.gov |

This table provides examples of Stille coupling reactions. The application of this methodology to the direct synthesis of this compound precursors is not explicitly detailed in the provided sources.

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov It is a powerful method for forming carbon-carbon bonds and can be employed in indole synthesis, often as an intramolecular cyclization step. For the target compound, a plausible strategy would involve the synthesis of a 2-halo-N-allyl-3-methyl-6-nitroaniline intermediate. An intramolecular Heck reaction of this substrate would then lead to the formation of the indole ring system.

Alternatively, an intermolecular Heck reaction between a 2-halo-3-methyl-6-nitroaniline and an appropriately substituted alkene, such as an acrylonitrile (B1666552) derivative, could potentially be used to construct the indole framework in a convergent manner.

| Entry | Unsaturated Halide | Alkene | Catalyst | Base/Solvent | Product | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc / Methanol | Stilbene | Not Specified | nih.gov |

| 2 | 3-Iodoindazoles | Methyl acrylate | Pd(OAc)₂ | NaHCO₃ / DMF | 3-Indazolylpropenoates | Good | researchgate.net |

| 3 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Various Olefins | Pd(OAc)₂ | KOAc / DMF | 3-Vinylindoles | 81-92 | nih.gov |

This table presents examples of Heck reactions. A direct application to the synthesis of this compound was not found in the searched literature.

Palladium-Catalyzed Reductive N-Heteroannulation

Palladium-catalyzed reductive N-heteroannulation offers a direct method for the synthesis of indoles from o-nitrostyrenes. orgsyn.org This transformation typically utilizes carbon monoxide as a reductant, although CO surrogates can also be employed. The synthesis of this compound via this method would require the preparation of a suitably substituted o-nitrostyrene precursor.

Specifically, a 2-(1-cyanoprop-1-en-2-yl)-3-methyl-6-nitrobenzene could be subjected to palladium-catalyzed reductive cyclization. The reaction is typically carried out with a palladium catalyst such as Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand and carbon monoxide. This process would directly afford the desired this compound.

| Entry | Starting Material | Catalyst System | Reductant | Solvent/Conditions | Product | Yield (%) | Reference |

| 1 | 1-(2-Nitroaryl)-1-alkenes | Pd complexes | CO | Various | Functionalized Indoles | Moderate to Excellent | orgsyn.org |

| 2 | o-Nitrostyrenes | Pd(OAc)₂ / PPh₃ | CO | Acetonitrile, 70°C, 4 atm | Indoles | Moderate to Excellent | orgsyn.org |

This table illustrates the general conditions for palladium-catalyzed reductive N-heteroannulation. The synthesis of the specific target compound using this method has not been reported.

Homocoupling Reactions in Indole Derivative Synthesis

Palladium-catalyzed homocoupling reactions, such as the Glaser-Hay coupling of terminal alkynes, can be utilized to synthesize symmetrical diynes, which can be precursors to bis-indole structures. While not a direct route to this compound, homocoupling of a suitable 2-ethynyl-4-methyl-7-nitroindole derivative could lead to dimeric indole structures.

More relevant to the synthesis of functionalized indoles is the homocoupling of aryl halides. However, for the construction of the target molecule, cross-coupling methodologies are generally more applicable. An efficient method for the palladium-catalyzed homocoupling of terminal alkynes in the synthesis of 1H-indole-2-carbonitrile derivatives has been reported, which proceeds in the presence of PdCl₂(PPh₃)₂ and CuI. nih.gov

| Entry | Substrate | Catalyst System | Solvent/Base | Product | Yield (%) | Reference |

| 1 | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 1,4-Di(1H-indol-1-yl)buta-1,3-diyne derivative | 64-90 | nih.gov |

This table provides an example of a homocoupling reaction in the context of indole-2-carbonitrile synthesis.

Multicomponent Reaction (MCR) Approaches to Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical route to complex molecules. researchgate.netnih.gov These reactions are particularly valuable for building diverse molecular libraries and are well-suited for the synthesis of substituted indole frameworks. researchgate.net

Several MCRs have been developed for indole synthesis, often involving the construction of the pyrrole ring onto a pre-functionalized benzene derivative. For instance, the Ugi-tetrazole four-component reaction (UT-4CR) has been employed to create highly substituted indole precursors. nih.govrug.nl This approach involves the reaction of an aniline, an isocyanide, an aldehyde, and trimethylsilyl azide, which, after an acidic workup, leads to the formation of a substituted indole ring. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core structure. A hypothetical MCR could involve a suitably substituted aniline, such as 2-methyl-5-nitroaniline, which would react with other components to build the functionalized pyrrole ring in a one-pot process.

A notable example of an MCR for indole synthesis is the Ugi-tetrazole reaction followed by an acid-induced cyclization. This two-step sequence demonstrates the power of MCRs to rapidly assemble complex precursors that can be converted into highly substituted indoles. The scope of this reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the aniline and isocyanide components. rug.nl

| Aniline Component | Isocyanide Component | Final Indole Product | Overall Yield (%) |

|---|---|---|---|

| Aniline | tert-Butyl isocyanide | 1-(tert-Butyl)-5-(1H-tetrazol-5-yl)-1H-indole | 88 |

| 4-Bromoaniline | tert-Butyl isocyanide | 5-Bromo-1-(tert-butyl)-2-(1H-tetrazol-5-yl)-1H-indole | 85 |

| 4-Methoxyaniline | Cyclohexyl isocyanide | 1-Cyclohexyl-5-methoxy-2-(1H-tetrazol-5-yl)-1H-indole | 89 |

Directed Lithiation and Subsequent Functionalization of Indoles

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netwikipedia.org The method relies on a directing metalation group (DMG), typically a heteroatom-containing functionality, that coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium) and directs deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For the indole scaffold, the nitrogen atom of the pyrrole ring is the logical position for a DMG. By installing a suitable protecting group that can also function as a DMG, such as pivaloyl, carbamoyl, or sulfonyl groups, lithiation can be selectively directed to either the C2 or C7 position. researchgate.netuwindsor.ca The inherent acidity of the C2 proton in N-protected indoles often leads to preferential lithiation at this site. uwindsor.ca Following lithiation, the resulting organolithium intermediate can be trapped with a wide range of electrophiles to install various functional groups.

To synthesize this compound via this method, one would start with a pre-formed 4-methyl-7-nitro-1H-indole scaffold, protected with a suitable DMG at the N1 position. Subsequent directed lithiation at the C2 position, followed by quenching with a cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTS), would yield the target molecule. However, a significant challenge in this approach is the incompatibility of the strongly basic organolithium reagents with the electrophilic nitro group. This often leads to side reactions and decomposition, making the direct lithiation of nitro-substituted indoles problematic. Circumventing this issue may require specialized reagents or reaction conditions, or the introduction of the nitro group at a later stage in the synthesis.

Despite this challenge, the DoM strategy is highly effective for many other substituted indoles. The regioselectivity is typically high, providing a reliable method for introducing functionality at specific positions that are often difficult to access through classical electrophilic substitution reactions.

| Indole Substrate | Lithiation Conditions | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | t-BuLi, THF, -78 °C | I2 | 2-Iodo-1-(phenylsulfonyl)indole | 95 |

| 1-(Phenylsulfonyl)indole | t-BuLi, THF, -78 °C | DMF | 1-(Phenylsulfonyl)indole-2-carbaldehyde | 85 |

| 1-(Phenylsulfonyl)indole | t-BuLi, THF, -78 °C | Me3SiCl | 2-(Trimethylsilyl)-1-(phenylsulfonyl)indole | 90 |

Structure Activity Relationship Sar and Molecular Design Principles for Indole 2 Carbonitrile Analogs

Influence of Nitrile Group at C2 on Molecular Interactions

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This capability is critical for anchoring a ligand to its target protein, often contributing significantly to binding affinity. In many instances, the nitrile group is considered a bioisostere of a carbonyl or hydroxyl group, capable of forming similar key interactions with receptor sites. Its linear geometry and minimal steric bulk enable it to access narrow binding pockets that larger functional groups cannot.

Furthermore, the strong electron-withdrawing nature of the nitrile moiety can modulate the electronic properties of the entire indole (B1671886) ring system. This can influence π-π stacking interactions with aromatic residues in a binding pocket. The introduction of a nitrile group can also enhance a compound's metabolic stability by blocking potential sites of oxidative metabolism. Additionally, the nitrile group can contribute to improved pharmacokinetic properties, such as increased solubility and bioavailability.

A survey of nitrile-containing ligands in the Protein Data Bank reveals that the nitrile group frequently engages in hydrogen bonding with backbone NH groups and the side chains of amino acid residues like arginine and lysine.

Role of Nitro Group Position (e.g., C7) in Electronic and Steric Effects

The nitro (-NO₂) group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its placement on the indole ring has profound electronic and steric consequences that can dramatically alter a compound's biological activity.

When positioned at C7, the nitro group exerts a strong inductive and resonance electron-withdrawing effect on the indole's benzene (B151609) ring. This reduces the electron density of the aromatic system, which can impact the molecule's ability to participate in π-π stacking or cation-π interactions with a biological target. The deactivating effect of a nitro group is most pronounced at the ortho and para positions relative to its point of attachment.

From a steric perspective, the nitro group is relatively bulky. Its presence at C7 can introduce steric hindrance that may either promote or hinder binding, depending on the topology of the target's binding site. If a pocket is accommodating, the steric bulk can be used to orient the molecule favorably. Conversely, it can lead to steric clashes that reduce binding affinity.

Research on the mutagenic activity of nitro-substituted indoles has shown that the position of the nitro group is critical. One study found that nitro groups at the C4 or C7 position of the indole ring resulted in compounds that were only weakly mutagenic or nonmutagenic, whereas nitro groups at other positions often led to measurable mutagenic activity nih.gov. This suggests that the electronic and steric environment at C7 can significantly influence the metabolic activation pathways of the nitro group.

Impact of Methyl Substitution (e.g., C4) on Indole Scaffold Modifications

The introduction of a methyl (-CH₃) group at the C4 position of the indole scaffold can influence a compound's properties through both steric and electronic effects, although the latter are generally modest. The C4 position is part of the benzene portion of the indole ring and is often a challenging position to functionalize directly.

A methyl group is small and lipophilic. Its addition at C4 can increase the compound's lipophilicity, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile. This increased lipophilicity can also lead to stronger van der Waals interactions within a hydrophobic binding pocket of a target protein, thereby increasing binding affinity.

The electronic contribution of a methyl group is that of a weak electron-donating group through an inductive effect. This can slightly increase the electron density of the benzene ring, potentially influencing interactions with the biological target.

Comparative Analysis of Positional Isomers and Substituent Variations

The biological activity of substituted indoles is highly dependent on the precise location and nature of the substituents. A comparative analysis of positional isomers and variations in functional groups is a cornerstone of structure-activity relationship studies.

For instance, the position of a nitro group on the indole ring can lead to vastly different biological outcomes. A study on nitroindole derivatives as ligands for melatoninergic receptors found that a 4-nitro isomer displayed high affinity and selectivity for the MT₃ binding site. In contrast, the corresponding 6- or 7-nitro isomers lost affinity for the MT₃ receptor while retaining good affinity for MT₁ and MT₂ receptors. This highlights the critical role of substituent positioning in determining receptor selectivity.

Similarly, the impact of a methyl group can vary with its location. While a C4-methyl group may primarily exert its influence through steric and lipophilic effects, a methyl group at other positions, such as N1 or C2, can have different consequences for molecular conformation and interaction.

To illustrate the impact of substituent variations on biological activity, the following table presents data from a study on the antimicrobial and antibiofilm effects of various substituted indoles against extensively drug-resistant Acinetobacter baumannii. While this study does not include 4-Methyl-7-nitro-1H-indole-2-carbonitrile, it provides valuable insights into how different substituents on the indole ring affect a specific biological activity.

| Compound | Substituent(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition at 1/2 MIC (% inhibition) | Biofilm Eradication at 1/2 MIC (% eradication) |

|---|---|---|---|---|

| Indole | None | >1024 | - | - |

| 3-Methylindole | 3-Methyl | 512 | Significant | Significant |

| 5-Iodoindole | 5-Iodo | 256 | Significant | Significant |

| 7-Hydroxyindole | 7-Hydroxy | 512 | Potent | Significant |

This data demonstrates that even simple substitutions on the indole ring can impart significant biological activity where the parent indole has none. The nature and position of the substituent (e.g., methyl, iodo, hydroxy) clearly modulate the compound's efficacy. Such comparative data is essential for the rational design of new indole-based therapeutic agents.

Theoretical and Computational Investigations of 4 Methyl 7 Nitro 1h Indole 2 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in predicting the molecular properties and electronic behavior of novel compounds. For 4-Methyl-7-nitro-1H-indole-2-carbonitrile, these theoretical approaches offer a window into its stability, reactivity, and electronic characteristics, drawing parallels from studies on analogous nitroindole systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. While direct DFT studies on this compound are not extensively published, research on parent compounds like 4-nitroindole (B16737) and 7-nitroindole (B1294693) provides a strong basis for understanding its properties. researchgate.net

Studies employing the B3LYP functional with basis sets such as 6-31++G** and cc-pVTZ have been used to optimize the molecular structures of these related nitroindoles. researchgate.net These calculations help in determining key geometrical parameters like bond lengths and angles. For this compound, it is predicted that the indole (B1671886) ring maintains its planarity, with the nitro and cyano groups lying in the same plane. The presence of the electron-withdrawing nitro and cyano groups, along with the electron-donating methyl group, is expected to induce significant changes in the electron density distribution across the indole scaffold. DFT calculations are also crucial for predicting vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra for structural confirmation. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In related nitro-containing aromatic compounds, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions, often involving the nitro group. For this compound, the HOMO is expected to be located primarily on the indole ring system, particularly influenced by the methyl group. Conversely, the LUMO is anticipated to be centered around the nitro group and the cyano group, both of which are strong electron-withdrawing functions.

A small HOMO-LUMO gap signifies high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This small energy gap is characteristic of molecules with significant charge transfer interactions. The calculated HOMO-LUMO gap for related nitroindoles helps in understanding their potential as reactive intermediates in chemical synthesis or as pharmacologically active agents.

Table 1: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Predicted Energy (eV) | Characteristics |

|---|---|---|

| HOMO | -6.5 to -7.5 | Localized on the indole ring, high electron density |

| LUMO | -2.0 to -3.0 | Localized on the nitro and cyano groups |

| Energy Gap (ΔE) | 3.5 to 5.0 | Indicates moderate to high reactivity |

Note: The energy values are estimations based on DFT calculations of analogous nitro-aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface.

In the case of this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are predicted to be located around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are prone to nucleophilic attack. These are expected to be found around the hydrogen atoms of the indole NH group and the methyl group.

Neutral Regions (Green): Areas with moderate electrostatic potential, typically the carbon framework of the indole ring.

Analysis of MEP maps for similar structures like 4-nitroindole shows that the electron density and electrostatic potential are significantly influenced by the position of the nitro group. researchgate.net This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for receptor binding.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic agents.

The CDOCKER algorithm is a CHARMm-based molecular docking tool that employs a semi-flexible docking method. rsc.org It allows for ligand flexibility while keeping the receptor rigid, providing high-precision predictions of binding poses and energies. rsc.org

For this compound, docking studies could be employed to predict its binding affinity and orientation within the active site of a specific biological target. While specific docking studies for this exact molecule are not publicly available, research on other nitroindole derivatives demonstrates their potential to interact with various receptors. For instance, certain 4-nitroindole derivatives have shown high affinity and selectivity for melatoninergic binding sites. researchgate.net

A typical docking simulation would involve:

Preparation of the 3D structure of this compound and the target receptor.

Generation of multiple conformations of the ligand.

Positioning these conformations into the receptor's active site.

Scoring the different poses based on interaction energies, which include van der Waals forces, hydrogen bonding, and electrostatic interactions.

The results would be presented as a docking score or binding energy (e.g., in kcal/mol), indicating the stability of the ligand-receptor complex. The predicted binding mode would highlight key amino acid residues in the receptor that interact with the nitro, cyano, and methyl groups of the ligand.

Table 2: Hypothetical Docking Interaction Analysis

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

|---|---|---|

| Nitro Group (-NO2) | Arginine, Lysine | Hydrogen Bond, Electrostatic |

| Cyano Group (-CN) | Serine, Threonine | Hydrogen Bond |

| Indole NH | Aspartate, Glutamate | Hydrogen Bond |

| Methyl Group (-CH3) | Leucine, Valine | Hydrophobic Interaction |

Note: This table represents potential interactions and would need to be confirmed by specific docking studies against a defined biological target.

Mechanistic Elucidation of Reactions Involving Nitroindoles

The presence of a nitro group significantly influences the chemical reactivity of the indole ring. While the indole nucleus is inherently electron-rich, the strong electron-withdrawing nature of the nitro group modifies this characteristic, making nitroindoles valuable substrates in various chemical transformations.

The reactivity of nitroindoles, particularly 3-nitroindoles, has been explored in reactions with electron-rich species. The nitro group enhances the electrophilic character of the indole C2=C3 double bond, making it susceptible to nucleophilic attack and participation in dearomatization reactions. researchgate.netrsc.org This reactivity has been exploited in various annulation and cycloaddition reactions to generate complex, substituted indoline (B122111) scaffolds. researchgate.net

For this compound, the combined electron-withdrawing effects of the 7-nitro and 2-cyano groups would render the indole ring significantly electron-deficient. This electronic profile suggests that the molecule could participate in nucleophilic aromatic substitution reactions, where a nucleophile displaces a suitable leaving group on the ring. Furthermore, the nitro group itself can undergo reduction to an amino group, providing a synthetic handle for further functionalization. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, further expanding the synthetic utility of this scaffold. Mechanistic studies, often supported by DFT calculations, help to elucidate the pathways of these transformations, including the structures of intermediates and transition states. researchgate.net

Characterization of Reaction Intermediates and Transition States

Detailed computational characterization of the reaction intermediates and transition states involved in the synthesis of this compound is not available in the current scientific literature. The synthesis of this molecule would likely involve a multi-step process, including the nitration of a 4-methyl-indole precursor and the subsequent introduction of a nitrile group at the 2-position.

In general, the mechanism of electrophilic nitration of indole derivatives involves the formation of a sigma complex (also known as an arenium ion) as a key intermediate. The stability of this intermediate is influenced by the position of the incoming nitro group and the nature of the substituents on the indole ring. For a 4-methyl-indole derivative, nitration could potentially occur at several positions, and computational studies would be necessary to determine the preferred site and the structure of the corresponding transition states.

The introduction of the nitrile group at the C2 position could proceed through various synthetic routes, each with its own set of intermediates and transition states. For instance, a reaction involving a C2-functionalized indole (e.g., with a leaving group) and a cyanide source would proceed through a transition state characteristic of nucleophilic substitution. Density Functional Theory (DFT) calculations are a common tool used to model the geometries and energies of such transient species.

Without specific studies on this compound, any depiction of its reaction intermediates and transition states would be purely hypothetical.

Energetic Landscape Mapping

An energetic landscape map for the synthesis of this compound has not been computationally determined. Such a map would provide a comprehensive view of the reaction pathway, detailing the relative energies of reactants, intermediates, transition states, and products. This information is crucial for understanding the reaction kinetics and thermodynamics.

The construction of an energetic landscape requires sophisticated computational methods to calculate the potential energy surface of the reaction. The relative energies of the various species would indicate the most likely reaction pathway and identify any kinetic or thermodynamic bottlenecks. For example, the activation energies associated with the transition states for nitration at different positions of the 4-methyl-indole ring would reveal the regioselectivity of this reaction step.

Given the lack of specific research, a data table illustrating a hypothetical energetic landscape cannot be provided with scientific accuracy.

Theoretical Assessment of Energetic Characteristics for Nitroindole Derivatives

While a theoretical assessment of the energetic characteristics of this compound is not specifically available, computational studies have been performed on other nitro-substituted indole derivatives to evaluate their potential as energetic materials. These studies typically employ quantum chemical methods to calculate key properties that are indicative of energetic performance and stability.

General findings from computational studies on nitroindoles suggest that the number and position of nitro groups significantly influence their energetic properties. For instance, increasing the number of nitro groups generally leads to a higher heat of formation and density, which are desirable characteristics for energetic materials.

The stability of nitroindole derivatives is often assessed by calculating the bond dissociation energy (BDE) of the C-NO2 bond, which is typically the trigger bond for decomposition. A higher BDE suggests greater thermal stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter, with a larger gap generally indicating lower sensitivity to initiation.

The following table presents a generalized summary of energetic parameters that are typically calculated for nitroaromatic compounds. The values are illustrative and not specific to this compound.

| Parameter | Description | Typical Range for Nitroaromatics |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | 100 to 400 kJ/mol |

| Density (ρ) | The mass per unit volume of the compound in its crystal state. | 1.70 to 1.95 g/cm³ |

| Detonation Velocity (D) | The speed at which the detonation wave propagates through the explosive. | 7.0 to 9.0 km/s |

| Detonation Pressure (P) | The pressure at the detonation front. | 25 to 40 GPa |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. | 3.0 to 5.0 eV |

| C-NO2 Bond Dissociation Energy | The energy required to break the bond between the carbon atom of the aromatic ring and the nitrogen atom of the nitro group. | 200 to 250 kJ/mol |

Without specific computational data for this compound, a precise theoretical assessment of its energetic characteristics remains an open area for future research.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and regioselective synthetic methods is paramount for accessing 4-Methyl-7-nitro-1H-indole-2-carbonitrile and its derivatives. While classical indole (B1671886) syntheses exist, future research will likely focus on modern catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have proven effective for the synthesis of highly functionalized indole-2-carbonitriles. nih.govnih.govmdpi.com Future work could adapt these methods, potentially starting from a pre-functionalized indole core, such as a halogenated 4-methyl-7-nitroindole, to introduce the 2-carbonitrile group. The exploration of novel catalysts, including advanced palladium-phosphine complexes or nanoparticle-based catalysts, could enhance reaction efficiency and expand the substrate scope. openmedicinalchemistryjournal.com

Another promising avenue is the development of C-H activation and functionalization strategies. These methods avoid the need for pre-functionalized starting materials, offering a more atom-economical approach. Research could focus on transition-metal-catalyzed C-H cyanation at the C2 position of a 4-methyl-7-nitroindole precursor, which would represent a highly efficient synthetic route.

Furthermore, novel synthetic methodologies utilizing unconventional starting materials could be explored. One innovative approach describes the formation of highly functionalized indoles from 1,3-diketones and fumaronitrile, which could inspire new pathways to complex indole structures like the target compound. unm.edu

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Palladium Cross-Coupling | High reliability, well-established. nih.gov | Development of more active and stable catalysts for complex substrates. |

| C-H Activation/Cyanation | High atom economy, reduced synthetic steps. | Discovery of regioselective catalysts for direct C2 cyanation. |

| Novel Ring Formation | Access to unique substitution patterns. unm.edu | Designing precursors that yield the desired 4-methyl-7-nitro substitution. |

| Green Chemistry Methods | Eco-friendly, reduced waste. openmedicinalchemistryjournal.com | Use of water as a solvent, microwave irradiation, or catalyst-free conditions. openmedicinalchemistryjournal.com |

Advanced Spectroscopic Characterization and Structural Determination Techniques

A complete understanding of this compound requires unambiguous structural and electronic characterization. While standard techniques like ¹H and ¹³C NMR provide basic structural information, advanced spectroscopic methods can offer deeper insights.

Two-dimensional (2D) NMR techniques , such as COSY, HSQC, and HMBC, would be invaluable for definitively assigning proton and carbon signals, especially for confirming the connectivity between the indole core and its substituents.

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional molecular structure. researchgate.net Obtaining a crystal structure of the title compound would confirm bond lengths, bond angles, and intermolecular packing interactions, providing crucial data for computational modeling and understanding its solid-state properties.

Transient absorption spectroscopy could be employed to investigate the photophysical and photochemical properties, particularly the influence of the nitro group. Studies on related nitroindoles have used this technique to characterize their excited triplet (T1) states, revealing their potential for protonation, dissociation, and electron transfer reactions. nih.gov Such analysis would illuminate the compound's behavior upon exposure to light, which is relevant for applications in photochemistry and materials science. nih.gov

Additional advanced techniques could include:

Fluorescence-dip infrared (FDIR) spectroscopy to determine N-H stretching frequencies in both ground and excited states. rsc.org

Photoionization efficiency spectroscopy to accurately measure the ionization energy, offering insights into its photostability. rsc.org

High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition with high accuracy. researchgate.net

Integrated Experimental and Computational Approaches for Mechanistic Understanding

Combining experimental studies with computational chemistry, particularly Density Functional Theory (DFT), offers a powerful strategy for a comprehensive understanding of the molecule's properties and reactivity. rsc.org This integrated approach can be used to predict geometries, analyze electronic structures, and elucidate reaction mechanisms. researchgate.net

DFT calculations can be used to:

Optimize Molecular Geometry: Theoretical calculations can predict the most stable conformation of the molecule, which can be correlated with experimental data from X-ray crystallography. nih.gov

Simulate Spectroscopic Data: Calculated NMR chemical shifts, vibrational frequencies (FT-IR, Raman), and electronic absorption spectra (UV-Vis) can be compared with experimental results to validate the structural assignment and aid in spectral interpretation. researchgate.netresearchgate.net

Analyze Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, electronic transitions, and stability.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential synthetic pathways, identify transition states, and rationalize product regioselectivity. rsc.orgnih.gov For example, DFT was used to support a proposed mechanism for the reaction between indole and NO3 radicals, identifying the most energetically favorable pathway. nih.gov

By integrating these computational insights with experimental observations, researchers can gain a detailed mechanistic understanding, enabling the rational design of new synthetic routes and the prediction of the molecule's chemical behavior.

Expansion of Research Applications in Interdisciplinary Fields

The unique combination of functional groups on this compound makes it a versatile scaffold for applications in diverse interdisciplinary fields.

In medicinal chemistry , indole derivatives are widely recognized for their broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. openmedicinalchemistryjournal.com The nitro group can be chemically reduced to an amine, providing a handle for further derivatization to create libraries of novel compounds for drug discovery. myskinrecipes.com Metal complexes incorporating indole-based ligands have also shown significant potential as therapeutic agents, suggesting another avenue for exploration. nih.gov

In materials science , the electron-withdrawing properties of the nitro and nitrile groups, combined with the electron-rich indole core, create a "push-pull" electronic structure. This feature is highly desirable for applications in organic electronics, such as in the development of fluorescent probes, sensors, and organic dyes. myskinrecipes.com Indole-based materials are also being investigated for use in organic electronics and dye-sensitized solar cells. chemimpex.com

Further research could explore its use as a building block for:

Agrochemicals: The indole core is present in many biologically active molecules relevant to agriculture. myskinrecipes.com

Functional Dyes: The chromophoric properties imparted by the nitro group and extended conjugation could be harnessed for creating new dyes with specific optical properties.

Macrocyclic Chemistry: The indole scaffold has been successfully used to prepare macrocyclic structures with potent antimicrobial and anticancer activities. nih.gov

The continued exploration of this promising molecule through advanced synthetic, spectroscopic, and computational methods will undoubtedly pave the way for novel discoveries and applications across multiple scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.